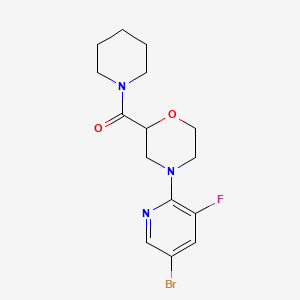![molecular formula C13H18FNO3S B15114469 2-(4-fluorophenoxy)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide](/img/structure/B15114469.png)
2-(4-fluorophenoxy)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenoxy)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a fluorophenoxy group, a hydroxy group, and a methylsulfanyl group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.
Introduction of the hydroxy and methylsulfanyl groups: The intermediate is then reacted with a suitable reagent to introduce the hydroxy and methylsulfanyl groups, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-fluorophenoxy)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.
Aplicaciones Científicas De Investigación
2-(4-fluorophenoxy)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorophenoxy)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the hydroxy and methylsulfanyl groups can form hydrogen bonds and other interactions with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone
- 4-(2-fluorophenoxy)-2-(methylsulfanyl)pyrimidine
Uniqueness
2-(4-fluorophenoxy)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide is unique due to the presence of both hydroxy and methylsulfanyl groups, which provide distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups allows for versatile applications in various fields of research.
Propiedades
Fórmula molecular |
C13H18FNO3S |
|---|---|
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
2-(4-fluorophenoxy)-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide |
InChI |
InChI=1S/C13H18FNO3S/c1-19-7-6-11(16)8-15-13(17)9-18-12-4-2-10(14)3-5-12/h2-5,11,16H,6-9H2,1H3,(H,15,17) |
Clave InChI |
VAQSYQAQKOWUQV-UHFFFAOYSA-N |
SMILES canónico |
CSCCC(CNC(=O)COC1=CC=C(C=C1)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-fluorophenyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15114393.png)

![4-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B15114409.png)
![2-(2-methoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B15114414.png)
![1-(1-{[5-(Propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B15114422.png)
![4-[(4-Cyclobutylpiperazin-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B15114424.png)
![2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydro-1H-isoindole](/img/structure/B15114427.png)
![4-[(3,4-Dichlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B15114428.png)
![2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B15114436.png)
![3-Cyclopropyl-6-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B15114443.png)
![3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-ethylpyrrolidine-1-carboxamide](/img/structure/B15114449.png)


![5-Methyl-4-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B15114481.png)
